- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI systemTetrahedron (2013, 2013, 69(44), 9192-9199,
Cas no 98-03-3 (Thiophene-2-carbaldehyde)
Thiophene-2-carbaldehyde is an aromatic aldehyde derived from thiophene, offering advantages in its use as a versatile building block for organic synthesis and heterocyclic compound development. Its reactivity profile facilitates efficient coupling reactions and functional group transformations, making it suitable for applications in pharmaceuticals and materials science research.

Thiophene-2-carbaldehyde structure
商品名:Thiophene-2-carbaldehyde
Thiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Thiophene-2-aldehyde
- 2-Thiophenecarboxaldehyde,Thenaldehyde
- 2-Thiophenecarboxald
- 2-Thiophenecarboxaldehyde (stabilized with HQ)
- 2-Formylthiophene, 2-Thenaldehyde
- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
- Thiophene-2-carboxaldehyde
- 2-Thenaldehyde
- 2-Thiophene Carboxaldehyde
- thiophene-2-carbaldehyde
- 2-Formylthiophene
- 2-Thiophenecarboxaldehyde
- 2-Thiophenealdehyde
- 2-Thienylaldehyde
- 2-Thiophenecarbaldehyde
- 2-Thienylcarboxaldehyde
- 2-Thienaldehyde
- formylthiophene
- alpha-Formylthiophene
- 2-Thiophenaldehyde
- Thenaldehyde
- alpha-Thiophenecarboxaldehyde
- .alpha.-Formylthiophene
- 2-thiophencarboxaldehyde
- 2-thienal
- thiophenecarboxaldehyde
- thiophen-2-carbaldehyde
- 2-thiophene car
- 2-Formylthiofuran
- 2-Thienylcarbaldehyde
- 2-Thiofurancarboxaldehyde
- NSC 2162
- Thiofurfural
- Thiophene-o-carboxaldehyde
- α-Formylthiophene
- α-Thiophenaldehyde
- α-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde,99%
- Thiophene-2-carbaldehyde
-
- MDL: MFCD00005429
- インチ: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
- InChIKey: CNUDBTRUORMMPA-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CC=CS1
- BRN: 105819
計算された属性
- せいみつぶんしりょう: 111.998286g/mol
- ひょうめんでんか: 0
- XLogP3: 1
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 111.998286g/mol
- 単一同位体質量: 111.998286g/mol
- 水素結合トポロジー分子極性表面積: 45.3Ų
- 重原子数: 7
- 複雑さ: 72.5
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- トポロジー分子極性表面積(TPSA): 17.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 淡黄色液体
- 密度みつど: 1.2 g/mL at 25 °C(lit.)
- ゆうかいてん: <10°C
- ふってん: 198 °C(lit.)
75-77 °C/11 mmHg(lit.) - フラッシュポイント: 華氏温度:170.6°f
摂氏度:77°c - 屈折率: n20/D 1.591(lit.)
- すいようせい: 不溶性
- PSA: 45.31000
- LogP: 1.56060
- ようかいせい: エタノール、ベンゼン、エーテルに溶けやすく、水に微溶解する
- FEMA: 2493
- かんど: Air Sensitive
Thiophene-2-carbaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 2810
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S36/37/39-S37-S24
- 福カードFコード:9
- RTECS番号:XM8135000
-
危険物標識:
- ちょぞうじょうけん:0-10°C
- リスク用語:R22; R43
- TSCA:Yes
Thiophene-2-carbaldehyde 税関データ
- 税関コード:29349990
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Thiophene-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0725-500ML |
2-Thiophenecarboxaldehyde (stabilized with HQ) |
98-03-3 | >98.0%(GC) | 500ml |
¥1140.00 | 2024-04-15 | |
TRC | T368100-100g |
2-Thiophenecarboxaldehyde |
98-03-3 | 100g |
$ 103.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0725-100ml |
Thiophene-2-carbaldehyde |
98-03-3 | 97.0%(GC),stabilized with HQ | 100ml |
¥380.0 | 2022-06-10 | |
Oakwood | 003419-1g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 1g |
$9.00 | 2024-07-19 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-100g |
Thiophene-2-carbaldehyde |
98-03-3 | 97% | 100g |
¥78 | 2023-09-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14344-1000g |
Thiophene-2-carboxaldehyde, 98+% |
98-03-3 | 98+% | 1000g |
¥5097.00 | 2023-02-15 | |
Life Chemicals | F2190-0580-0.25g |
thiophene-2-carbaldehyde |
98-03-3 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
Apollo Scientific | OR5053-250g |
Thiophene-2-carboxaldehyde |
98-03-3 | 95% | 250g |
£30.00 | 2024-07-19 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-1000g |
Thiophene-2-carbaldehyde |
98-03-3 | 97% | 1000g |
524.00 | 2021-07-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 500g |
¥142.0 | 2024-04-17 |
Thiophene-2-carbaldehyde 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide , Graphene Solvents: Toluene ; 1 atm, rt → 100 °C; 8 h, 100 °C
リファレンス
- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidationCatalysts (2019, 2019, 9(1), 1-25,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt
リファレンス
- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediatesInorganica Chimica Acta (2019, 2019, , 476-482,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
リファレンス
- Efficient, Ecologically Benign, Aerobic Oxidation of AlcoholsJournal of Organic Chemistry (1999, 1999, 64(7), 2433-2439,
ごうせいかいろ 5
はんのうじょうけん
1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
リファレンス
- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPORSC Advances (2016, 2016, 6(41), 35008-35013,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
リファレンス
- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic modeTetrahedron Letters (2007, 2007, 48(50), 8823-8828,
ごうせいかいろ 7
はんのうじょうけん
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt
リファレンス
- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquidsCatalysis Communications (2008, 2008, 9(5), 590-593,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C
リファレンス
- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcoholsChemical Communications (Cambridge, 2021, 57(7), 907-910,
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C
リファレンス
- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcoholsJournal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588,
ごうせいかいろ 10
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
リファレンス
- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 CatalystOrganic Process Research & Development (2014, 2014, 18(11), 1503-1508,
ごうせいかいろ 12
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ; 40 min, 60 °C
リファレンス
- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild conditionYouji Huaxue (2006, 2006, 26(4), 491-496,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane , Water ; 3 h, 20 bar, 100 °C
リファレンス
- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acidsCatalysis Today (2007, 2007, , 1-2,
ごうせいかいろ 15
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
リファレンス
- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical PolymerizationJournal of the Electrochemical Society (2016, 2016, 163(5),,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C
リファレンス
- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of AlcoholsJournal of the American Chemical Society (2014, 2014, 136(21), 7543-7546,
ごうせいかいろ 18
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran
リファレンス
- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagentsJournal of Organic Chemistry (1989, 1989, 54(4), 949-53,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C
リファレンス
- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive modelRSC Advances (2022, 2022, 12(13), 7864-7871,
ごうせいかいろ 21
ごうせいかいろ 22
はんのうじょうけん
1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C
リファレンス
- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcoholsRSC Advances (2016, 2016, 6(68), 63717-63723,
ごうせいかいろ 23
はんのうじょうけん
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ; 6 h, rt
リファレンス
- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenesTetrahedron (2013, 2013, 69(14), 2961-2970,
ごうせいかいろ 24
はんのうじょうけん
1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C
リファレンス
- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidationChemistry - A European Journal (2012, 2012, 18(39), 12202-12206,
ごうせいかいろ 25
はんのうじょうけん
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ; 2 h, rt
リファレンス
- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenesSynlett (2012, 2012, 23(8), 1250-1256,
ごうせいかいろ 26
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C
リファレンス
- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalystsCatalysis Science & Technology (2022, 2022, 12(4), 1043-1048,
ごうせいかいろ 27
ごうせいかいろ 28
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt
リファレンス
- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External StimulusInorganic Chemistry (2020, 2020, 59(23), 17374-17378,
ごうせいかいろ 29
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt
リファレンス
- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcoholsPolymer International (2017, 2017, 66(3), 428-435,
ごうせいかいろ 30
はんのうじょうけん
1.1 Catalysts: 2,2′-Bipyridine , Tempo , Ferric nitrate Solvents: Acetic acid ; 5 min, 25 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
リファレンス
- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic CompoundsChemPlusChem (2016, 2016, 81(11), 1160-1165,
ごうせいかいろ 31
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K
リファレンス
- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygenChemical Communications (Cambridge, 2009, , 1912-1914,
ごうせいかいろ 32
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C
リファレンス
- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular OxygenJournal of the American Chemical Society (2004, 2004, 126(34), 10657-10666,
ごうせいかいろ 33
はんのうじょうけん
1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt
リファレンス
- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient airDalton Transactions (2020, 2020, 49(22), 7304-7308,
ごうせいかいろ 34
はんのうじょうけん
1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C
リファレンス
- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazoleRSC Advances (2020, 2020, 10(44), 26142-26150,
ごうせいかいろ 35
ごうせいかいろ 36
はんのうじょうけん
1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt
リファレンス
- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as acceleratorsYingyong Huaxue (2015, 2015, 32(6), 666-670,
Thiophene-2-carbaldehyde Raw materials
- 1,3-Dithiane, 2-(2-thienyl)-
- Thiophen-2-ylmethanol
- (acetyloxy)(thiophen-2-yl)methyl acetate
- Thiophene-2-carbonitrile
Thiophene-2-carbaldehyde Preparation Products
Thiophene-2-carbaldehyde サプライヤー
atkchemica
ゴールドメンバー
(CAS:98-03-3)Thiophene-2-carbaldehyde
注文番号:CL17720
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:40
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:98-03-3)2-Thiophenecarboxaldehyde
注文番号:2307003
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:04
価格 ($):discuss personally
Thiophene-2-carbaldehyde 関連文献
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
98-03-3 (Thiophene-2-carbaldehyde) 関連製品
- 498-62-4(Thiophene-3-carbaldehyde)
- 6030-36-0(4-Methylthiophene-2-carbaldehyde)
- 4565-29-1(5-Acetylthiophene-2-carbaldehyde)
- 932-95-6(2,5-Thiophenedicarboxaldehyde)
- 58-71-9(Cephalothin sodium)
- 1918-79-2(5-Methyl-2-thiophenecarboxylic acid)
- 32431-71-3(4-Fluorothiophene-2-carbaldehyde)
- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)
- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)
- 132-65-0(Dibenzothiophene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:98-03-3)Thiophene-2-carbaldehyde

清らかである:99%
はかる:1kg
価格 ($):209.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:98-03-3)2-Thiophenecarboxaldehyde

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ